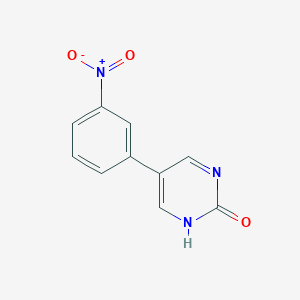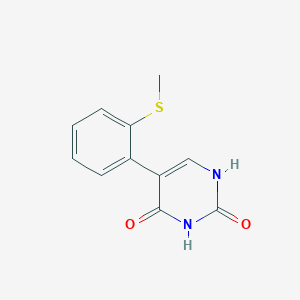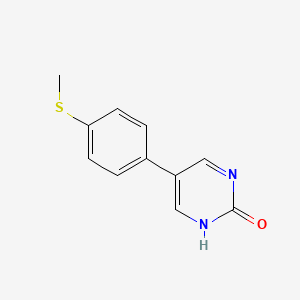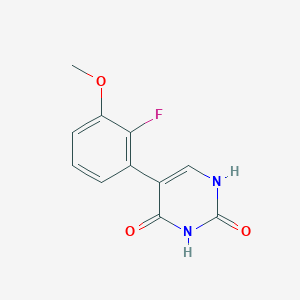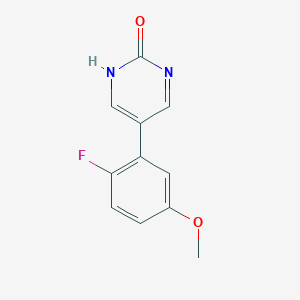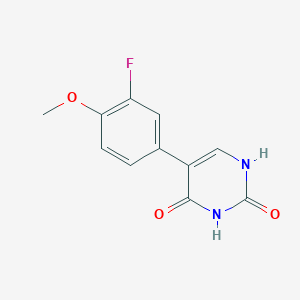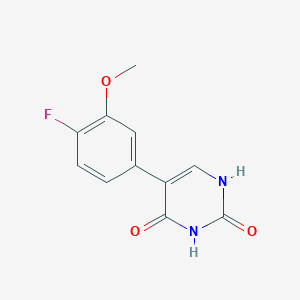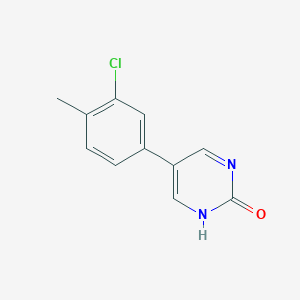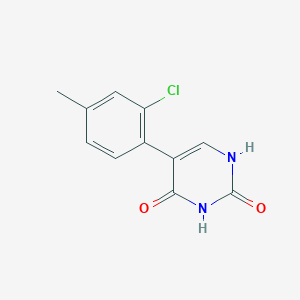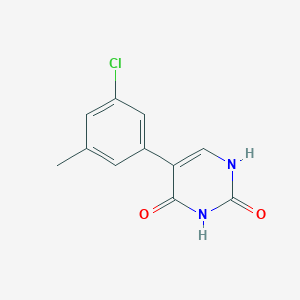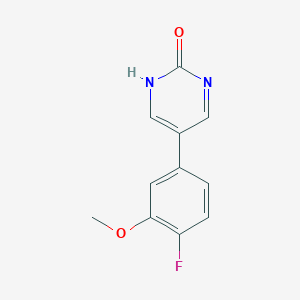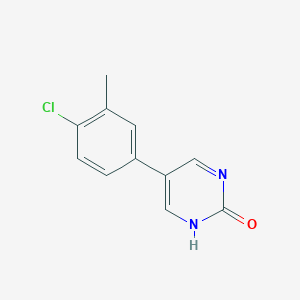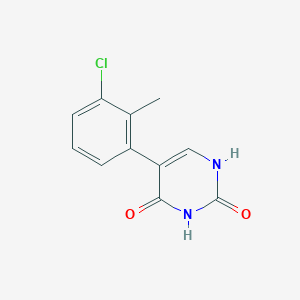
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine
Overview
Description
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of chloro and methyl substituents on the phenyl ring, along with hydroxyl groups on the pyrimidine ring, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and a suitable pyrimidine precursor.
Condensation Reaction: The 3-chloro-2-methylphenylamine undergoes a condensation reaction with the pyrimidine precursor in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate product formed undergoes cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Industrial catalysts are used to enhance the reaction rate and yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, alkyl halides, nitro compounds.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dechlorinated compounds, hydrogenated pyrimidines.
Substitution Products: Amino-substituted pyrimidines, nitro-substituted pyrimidines.
Scientific Research Applications
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxybenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxyquinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of both chloro and methyl substituents on the phenyl ring and hydroxyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-7(3-2-4-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVHKZXAAZOBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202215 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3-chloro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-22-1 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3-chloro-2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261923-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3-chloro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



